1,2,3,4-Tetraphenylnaphthalene
Overview
Description
1,2,3,4-Tetraphenylnaphthalene is a polycyclic aromatic hydrocarbon with the chemical formula C34H24. It is commonly used in undergraduate teaching laboratories as an introduction to the Diels-Alder reaction, where benzyne acts as the dienophile and tetraphenylcyclopentadienone acts as the diene . This compound is known for its unique structure, which includes four phenyl groups attached to a naphthalene core.
Mechanism of Action
Target of Action
1,2,3,4-Tetraphenylnaphthalene is a polycyclic aromatic hydrocarbon . The primary target of this compound is the photochemical transformation of 7,7′-dimethylgerma-1,4,5,6-tetraphenyl-2,3-benzo-norbornadiene (GNB) in hexane solution .
Mode of Action
The mode of action of this compound involves its interaction with its target through its triplet excited-state . This state is a primary intermediate of the photochemical transformation of GNB .
Biochemical Pathways
The biochemical pathway affected by this compound is the photochemical transformation pathway of GNB
Result of Action
The molecular and cellular effects of this compound’s action involve the generation of its triplet excited-state, which is a primary intermediate in the photochemical transformation of GNB .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of hexane solution . This suggests that the compound’s action, efficacy, and stability may be dependent on the specific conditions of its environment.
Biochemical Analysis
Biochemical Properties
1,2,3,4-Tetraphenylnaphthalene plays a role in various biochemical reactions, particularly those involving photochemical transformations. The triplet excited-state of this compound is a primary intermediate in the photochemical transformation of certain compounds, such as 7,7′-dimethylgerma-1,4,5,6-tetraphenyl-2,3-benzo-norbornadiene
Cellular Effects
The effects of this compound on various cell types and cellular processes are not extensively studied. Its role in photochemical reactions suggests potential impacts on cell signaling pathways and gene expression. The compound’s interaction with light-sensitive biomolecules could influence cellular metabolism and other light-dependent cellular functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through photochemical interactions. The compound’s triplet excited-state can interact with other molecules, leading to various chemical transformations. These interactions may involve binding to specific biomolecules, resulting in enzyme inhibition or activation and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are crucial factors. The compound is sensitive to light and can be used as a photosensitive material . Over time, exposure to light may lead to degradation, affecting its long-term stability and efficacy in biochemical experiments .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively documented. Like many chemical compounds, it is likely that varying dosages could result in different biological responses, including potential toxic or adverse effects at high doses .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-characterized. Its interactions with transporters or binding proteins could affect its localization and accumulation in specific cellular compartments .
Subcellular Localization
Its activity and function may be influenced by targeting signals or post-translational modifications that direct it to specific compartments or organelles within the cell .
Preparation Methods
1,2,3,4-Tetraphenylnaphthalene can be synthesized through several methods:
Chemical Reactions Analysis
1,2,3,4-Tetraphenylnaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of partially or fully reduced products.
Substitution: Electrophilic aromatic substitution reactions can occur, where one or more phenyl groups are replaced by other substituents.
Scientific Research Applications
1,2,3,4-Tetraphenylnaphthalene has several applications in scientific research:
Chemistry: It is used as a model compound in studies of aromaticity and polycyclic aromatic hydrocarbons. Its unique structure makes it an ideal candidate for studying the effects of phenyl substitution on naphthalene.
Medicine: Research is ongoing into its potential use in drug delivery systems, where its aromatic structure could facilitate the transport of therapeutic agents.
Comparison with Similar Compounds
1,2,3,4-Tetraphenylnaphthalene can be compared with other polycyclic aromatic hydrocarbons, such as:
1,2,3,4-Tetraphenylbenzene: Similar in structure but with a benzene core instead of naphthalene.
Tetraphenylcyclopentadienone: Used as a precursor in the synthesis of this compound.
Triphenylene: Another polycyclic aromatic hydrocarbon with a different arrangement of phenyl groups.
The uniqueness of this compound lies in its specific arrangement of phenyl groups around the naphthalene core, which imparts distinct photochemical and electronic properties.
Properties
IUPAC Name |
1,2,3,4-tetraphenylnaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H24/c1-5-15-25(16-6-1)31-29-23-13-14-24-30(29)32(26-17-7-2-8-18-26)34(28-21-11-4-12-22-28)33(31)27-19-9-3-10-20-27/h1-24H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTTYTFENYGAPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C3=CC=CC=C32)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90226070 | |
Record name | Naphthalene, 1,2,3,4-tetraphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90226070 | |
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Molecular Weight |
432.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [MSDSonline] | |
Record name | 1,2,3,4-Tetraphenylnaphthalene | |
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CAS No. |
751-38-2 | |
Record name | 1,2,3,4-Tetraphenylnaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=751-38-2 | |
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Record name | 1,2,3,4-Tetraphenylnaphthalene | |
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Record name | 751-38-2 | |
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Record name | Naphthalene, 1,2,3,4-tetraphenyl- | |
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Record name | 1,2,3,4-Tetraphenylnaphthalene | |
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Record name | 1,2,3,4-TETRAPHENYLNAPHTHALENE | |
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